Theophyllidine Hydrochloride

Vue d'ensemble

Description

Theophyllidine Hydrochloride, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It belongs to a group of medicines known as bronchodilators, which relax the muscles in the bronchial tubes (air passages) of the lungs .

Synthesis Analysis

Theophylline’s solubility characteristics have been studied in a broad range of solvents, including neat, binary mixtures, and ternary natural deep eutectics (NADES) prepared with choline chloride, polyols, and water . Theophylline’s composition in pharmaceutical preparations has also been evaluated using thermogravimetry analysis (TGA) supported by calculated differential thermal analysis (c-DTA) .

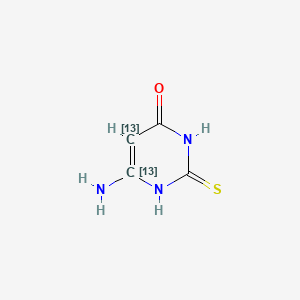

Molecular Structure Analysis

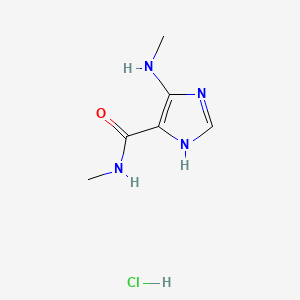

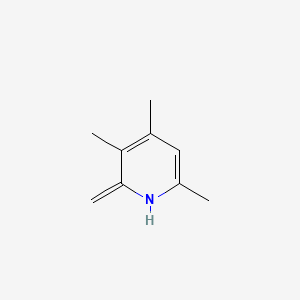

Theophyllidine Hydrochloride has a molecular formula of C6H11ClN4O . Theophylline, a typical representative of active pharmaceutical ingredients, was selected to study the characteristics of experimental and theoretical solubility .

Chemical Reactions Analysis

Thermogravimetry analysis (TGA) and calculated differential thermal analysis (c-DTA) have been proposed to evaluate the composition of pharmaceutical preparations containing theophylline .

Physical And Chemical Properties Analysis

Theophyllidine Hydrochloride has a molecular weight of 154.17 g/mol . Theophylline’s physical properties and crystallization have been studied using co-crystallization, a crystalline complex of two or more molecules constituted, including API, bonding together in the crystal lattice through non-covalent interactions such as hydrogen bonding .

Applications De Recherche Scientifique

Analytical Methodologies

Ultraviolet Spectrophotometry for Theophylline Detection : A study by Vasiliades & Turner (1976) developed a modified ultraviolet spectrophotometric method to determine theophylline levels in serum, which is essential for therapeutic monitoring. This method effectively eliminates interferences from barbiturates and most xanthines.

Capillary Chromatography for Active Ingredient Separation : Dang et al. (1993) described a method using micellar electrokinetic capillary chromatography for the separation and determination of seven active ingredients, including theophylline, in tablets. This method offers baseline separation with high efficiency and could be applied for quality control in pharmaceuticals (Dang, Yan, Zeng-pei, & Da-kui, 1993).

Drug Delivery and Release Mechanisms

Wax Matrix-Controlled Drug Release : Zhang & Schwartz (2003) investigated sustained drug release using melt granulation and heat treatment, with theophylline as a model drug. They found that these methods effectively slowed drug release from wax matrix-controlled release tablets (Zhang & Schwartz, 2003).

pH-Controlled Drug Release Coatings : Wulff & Leopold (2014) studied the drug release from theophylline pellets coated with blends of polymethacrylate and methacrylic acid-ethyl acrylate copolymers. This research highlights the potential of RL and L55 in coatings for controlled drug release (Wulff & Leopold, 2014).

Self-Assembled Film-Controlled Drug Release : Li et al. (2013) explored the release characteristics from chitosan-alginate matrix tablets containing theophylline. The study revealed that drug release was based on the theory of a self-assembled film-controlled release system, offering insights into designing dosage forms (Li, Wang, Shao, Ni, Zhang, & Mao, 2013).

Molecular and Structural Studies

Crystal and Molecular Structure Analysis : Koo, Shin, & Oh (1978) determined the crystal and molecular structure of theophylline hydrochloride. This study provides insights into the molecular composition and arrangement, which is crucial for understanding its interaction and stability (Koo, Shin, & Oh, 1978).

Drug Transport Mechanisms and Kinetics : Serra, Domenech, & Peppas (2006) studied the theophylline release kinetics and drug transport mechanisms from poly(acrylic acid-g-ethylene glycol) hydrogels. This research is fundamental in developing controlled drug release devices (Serra, Domenech, & Peppas, 2006).

Therapeutic and Pharmacological Insights

- Theophylline in Asthma Treatment : Kidney et al. (1995) investigated the immunomodulatory effects of theophylline in asthma treatment. This study demonstrates that theophylline, beyond being a bronchodilator, has significant effects on immune cell populations (Kidney, Domínguez, Taylor, Rose, Chung, & Barnes, 1995).

Mécanisme D'action

Target of Action

Theophyllidine Hydrochloride, also known as Theophylline, primarily targets phosphodiesterase (PDE) isoenzymes and adenosine receptors . These targets play crucial roles in smooth muscle relaxation, bronchial dilation, cardiac stimulation, and central nervous system stimulation .

Mode of Action

Theophylline interacts with its targets in several ways. It acts as a phosphodiesterase inhibitor , particularly inhibiting PDE III and, to a lesser extent, PDE IV . This inhibition leads to an increase in cyclic AMP levels, resulting in smooth muscle relaxation and bronchodilation . Theophylline also acts as an adenosine receptor blocker , antagonizing the inhibitory effects of adenosine on the respiratory system .

Biochemical Pathways

Theophylline affects several biochemical pathways. Its inhibition of PDE isoenzymes leads to an increase in cyclic AMP levels, which in turn activates protein kinase A. This activation results in the phosphorylation of various proteins, leading to smooth muscle relaxation and bronchodilation . Theophylline’s antagonism of adenosine receptors also affects various signaling pathways, further contributing to its bronchodilatory effects .

Pharmacokinetics

Theophylline exhibits excellent oral bioavailability, with an average of 96% . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism, involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The primary result of Theophylline’s action is the relaxation of the smooth muscle of the bronchial airways and pulmonary blood vessels, leading to bronchodilation . This bronchodilation helps manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .

Action Environment

The action of Theophylline can be influenced by various environmental factors. For instance, dietary factors such as a low-carbohydrate and high-protein diet, as well as active and passive smoking, are associated with a significant increase in Theophylline clearance . Additionally, certain conditions such as age, body weight, and the presence of cardiorespiratory or hepatic disease can significantly alter Theophylline clearance .

Safety and Hazards

Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858469 | |

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theophyllidine Hydrochloride | |

CAS RN |

116131-08-9 | |

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)